![molecular formula C21H19NO3 B2558168 N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide CAS No. 1219902-81-4](/img/structure/B2558168.png)

N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

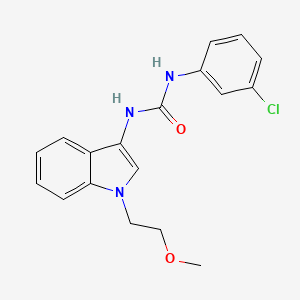

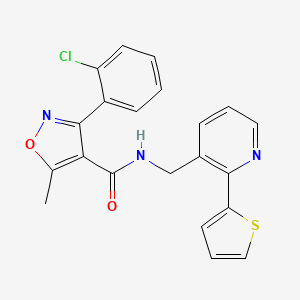

The compound seems to be a complex organic molecule that likely contains a furan ring, a xanthene ring, and a carboxamide group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Xanthene is a tricyclic compound that forms the core of many biological compounds and dyes . Carboxamide is an organic compound that derives from carboxylic acids .

Molecular Structure Analysis

The molecular structure of the compound would likely be complex due to the presence of multiple rings and functional groups. The furan ring would contribute to the aromaticity of the compound . The xanthene ring could potentially form part of a larger polycyclic system . The carboxamide group would likely be involved in hydrogen bonding .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the furan ring could undergo electrophilic substitution reactions . The carboxamide group could potentially undergo reactions typical of amides .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For instance, the presence of the furan ring could potentially make the compound aromatic and relatively stable . The carboxamide group could potentially make the compound polar and capable of forming hydrogen bonds .科学的研究の応用

Asymmetric Bioreduction in Green Chemistry

The compound’s derivative, (S)-1-(furan-2-yl)propan-1-ol, is utilized in green chemistry for the asymmetric bioreduction of ketones. This process, using Lactobacillus paracasei BD101 as a biocatalyst, leads to the production of chiral alcohols with high enantiomeric excess, which are crucial in pharmaceutical synthesis . The method offers an environmentally friendly alternative for producing these compounds on a gram scale.

Antibacterial Drug Synthesis

Furan derivatives, including the one , play a significant role in the development of new antibacterial drugs. They are incorporated into the molecular structure of various compounds due to their effectiveness against both gram-positive and gram-negative bacteria . This application is particularly important in the fight against microbial resistance.

Enzyme Activity Modulation

In biochemical research, furan derivatives can modulate enzyme activities. For instance, certain doses of related compounds have been shown to inhibit monophenolase activity, which is relevant in studies of melanin synthesis and related disorders .

Herbicidal Activity

The structural modification of furan derivatives, such as the introduction of certain functional groups to the benzene ring, has been found to enhance herbicidal activity. This application is significant in agricultural chemistry, where controlling weed growth is essential .

Synthesis of Anticancer Drugs

The furan moiety is a key component in the synthesis of various anticancer drugs. Its incorporation into drug design can lead to compounds with potential therapeutic benefits against cancer .

Production of Sugar Analogues

The compound’s derivatives are used in the synthesis of sugar analogues. These analogues have applications in the development of antibiotics and other pharmaceuticals that require sugar-like structures with modified properties .

Creation of Tirantamycines

Tirantamycines are a class of antibiotics, and furan derivatives are used in their synthesis. These compounds are important for creating antibiotics with novel mechanisms of action, which can be crucial in overcoming antibiotic resistance .

Development of Natural Product Synthesis

Chiral heterocyclic alcohols derived from furan compounds are important precursors in the synthesis of natural products. These natural products have diverse applications, ranging from flavoring agents to medicinal compounds .

特性

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c1-14(13-15-7-6-12-24-15)22-21(23)20-16-8-2-4-10-18(16)25-19-11-5-3-9-17(19)20/h2-12,14,20H,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXYWIMTAXDONA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2558089.png)

![[2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol](/img/structure/B2558093.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2558094.png)

![N-cyclopentyl-4-methyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2558099.png)

![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(4-methoxyphenethyl)hydrazinecarboxamide](/img/structure/B2558107.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2558108.png)